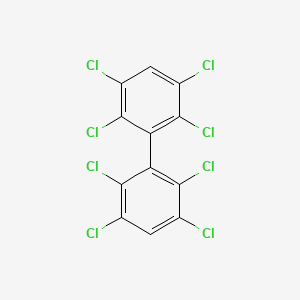

2,2',3,3',5,5',6,6'-Octachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) with the molecular formula C12H2Cl8 and a molecular weight of 429.768 g/mol . It is one of the 209 PCB congeners, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications but were banned in the 1970s due to their environmental persistence and harmful health effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can be synthesized from pentachlorobenzene and 2,4,6-trichloroaniline . The reaction involves the chlorination of biphenyl under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of PCBs, including 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. The process was designed to produce mixtures of different PCB congeners, which were then separated and purified .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: PCBs can be oxidized to form chlorinated benzoic acids and other oxidation products.

Reduction: Reduction of PCBs can lead to the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, replacing chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Chlorinated benzoic acids and other chlorinated aromatic compounds.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with various functional groups.

Applications De Recherche Scientifique

2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl has been studied extensively in various fields:

Mécanisme D'action

2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl exerts its effects through several mechanisms:

Bioaccumulation: PCBs accumulate in the fatty tissues of organisms, leading to long-term exposure and toxicity.

Endocrine Disruption: PCBs can interfere with hormone signaling pathways, affecting reproductive and developmental processes.

Carcinogenesis: PCBs have been shown to induce oxidative stress and DNA damage, contributing to cancer development.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl (PCB 201)

- 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl (PCB 195)

- 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl (PCB 194)

Uniqueness

2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is unique due to its specific chlorine substitution pattern, which affects its chemical properties, environmental persistence, and biological activity. Compared to other PCBs, it has a higher degree of chlorination, making it more resistant to degradation and more likely to bioaccumulate .

Activité Biologique

2,2',3,3',5,5',6,6'-Octachlorobiphenyl (PCB 202) is a member of the polychlorinated biphenyl (PCB) family, known for its complex environmental and biological interactions. This compound's high degree of chlorination contributes to its stability and bioaccumulation potential, leading to significant ecological and health concerns. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₂Cl₈

- Number of Chlorines : 8

- Unique Features : High chemical stability; significant bioaccumulation potential.

Target Receptors

The primary biological target of PCB 202 is the estrogen receptor . This interaction can disrupt normal endocrine functions by mimicking or blocking hormonal activity.

Biochemical Pathways

PCB 202 influences various biochemical pathways:

- Gene Expression : Alters eukaryotic gene expression related to cellular proliferation and differentiation.

- Oxidative Stress : Induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

- Cytochrome P450 Interaction : Engages with cytochrome P450 enzymes, which are essential for the metabolism of xenobiotics.

Cellular Effects

The biological effects of PCB 202 manifest across various cell types:

- Endocrine Disruption : Alters thyroid hormone production and binding to estrogen receptors.

- Neurotoxicity : Associated with changes in dopamine levels in the brain, impacting neurological functions.

- Cellular Metabolism : Influences metabolic processes through interactions with cell signaling pathways.

Case Studies

- Endocrine Disruption Study : In a laboratory setting, PCB 202 was shown to disrupt the endocrine system in rodent models, leading to altered reproductive behaviors and hormonal imbalances. The study highlighted the compound's ability to bind to estrogen receptors, affecting hormone levels significantly.

- Neurotoxicity Assessment : A study investigating the neurotoxic effects of PCB 202 found that exposure led to increased oxidative stress markers in neuronal cells. This was linked to behavioral changes in animal models, indicating potential risks for neurodevelopmental disorders.

Dosage Effects

Research indicates that the biological effects of PCB 202 vary significantly with dosage:

- Low Doses : Subtle biochemical changes with minimal observable effects.

- High Doses : Severe toxic effects including liver damage and significant alterations in metabolic pathways.

Environmental Stability and Bioaccumulation

PCB 202's lipophilic nature results in its persistence in the environment and accumulation in biological systems. This characteristic raises concerns regarding long-term exposure risks:

- Transport and Distribution : The compound tends to accumulate in fatty tissues due to its high stability and resistance to degradation.

- Temporal Effects : Prolonged exposure leads to cumulative toxicity, necessitating careful monitoring in contaminated environments.

Comparative Analysis with Other PCBs

| Compound Name | Molecular Formula | Number of Chlorines | Unique Features |

|---|---|---|---|

| This compound | C₁₂H₂Cl₈ | 8 | High stability; significant bioaccumulation potential |

| 2,2',3,3',4,4',5'-Octachlorobiphenyl | C₁₂H₂Cl₇ | 7 | Slightly less toxic; lower environmental persistence |

| Decachlorobiphenyl | C₁₂Cl₁₀ | 10 | Higher toxicity; used less frequently due to regulations |

The unique chlorine substitution pattern of PCB 202 significantly influences its biological activity compared to other congeners.

Propriétés

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3,5,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOPEORRMSDUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074132 | |

| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-99-4 | |

| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5',6,6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79G6GKQ4GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of understanding the vapor pressure of 2,2',3,3',5,5',6,6'-Octachlorobiphenyl?

A1: Vapor pressure is a crucial parameter for understanding the potential for a chemical to volatilize and enter the atmosphere. This is particularly relevant for this compound as it can exist in the gaseous phase and be transported long distances in the environment []. By determining its vapor pressure, researchers can model its distribution and persistence in the environment.

Q2: How does the slow-stirring method contribute to the accurate determination of the n-octanol/water partition coefficient (Pow) for highly hydrophobic chemicals like this compound?

A2: Highly hydrophobic chemicals like this compound tend to have very high Pow values, making their accurate determination challenging with traditional methods. The slow-stirring method overcomes this challenge by employing a gentle and prolonged stirring process. This minimizes the formation of emulsions and allows for a more accurate measurement of the equilibrium distribution of the chemical between the n-octanol and water phases, leading to a more reliable determination of its Pow []. This method is particularly valuable for assessing the bioaccumulation potential of highly hydrophobic pollutants like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.